molecular formula C9H11BrN2O B1294176 5-Bromo-N-propylpicolinamide CAS No. 845305-89-7

5-Bromo-N-propylpicolinamide

Cat. No.: B1294176
CAS No.: 845305-89-7
M. Wt: 243.1 g/mol
InChI Key: DNTKQEUMMIRYDJ-UHFFFAOYSA-N
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Description

5-Bromo-N-propylpicolinamide is a pyridine-based amide derivative characterized by a bromine atom at the 5-position of the pyridine ring and a propylamide substituent at the 2-position. The compound has been listed in specialized catalogs, though its commercial availability is currently marked as "discontinued" by suppliers like CymitQuimica .

Properties

IUPAC Name

5-bromo-N-propylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-5-11-9(13)8-4-3-7(10)6-12-8/h3-4,6H,2,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTKQEUMMIRYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650068
Record name 5-Bromo-N-propylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845305-89-7
Record name 5-Bromo-N-propyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845305-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-propylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-propylpicolinamide typically involves the bromination of picolinamide followed by the alkylation of the resulting brominated intermediate. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-propylpicolinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-propylpicolinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-propylpicolinamide involves its interaction with specific molecular targets and pathways. The bromine atom and the propyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Similarity Score* Key Properties/Notes
5-Bromo-N-propylpicolinamide N-propyl, 5-bromo Not explicitly reported Reference Discontinued; balanced lipophilicity from propyl chain
5-Bromo-N,N-diethylpicolinamide N,N-diethyl, 5-bromo ~285.15 (estimated) 0.82 Higher steric bulk; may reduce membrane permeability compared to monoalkyl analogs
5-Bromo-N-isopropylpicolinamide N-isopropyl, 5-bromo ~271.11 (estimated) 0.81–0.87 Branched alkyl chain increases steric hindrance, potentially affecting binding affinity
5-Bromo-N,3-dimethoxy-N-methylpicolinamide N-methyl, 3-methoxy, 5-bromo ~290.12 (estimated) N/A Methoxy groups enhance solubility; methylamide reduces steric bulk vs. propyl
5-Bromo-N-{3-[(5-bromo-2-furoyl)amino]propyl}-2-furamide Furan ring, dual bromo groups, propyl linker 420.05 N/A Increased complexity; furan moiety may enhance π-π interactions in target binding

*Similarity scores derived from structural alignment algorithms in .

Substituent Effects on Physicochemical Properties

  • Alkyl Chain Variations: The N-propyl group in this compound provides moderate lipophilicity, which may optimize solubility-membrane permeability balance compared to N,N-diethyl (higher hydrophobicity) or N-isopropyl (steric hindrance) analogs . Branched vs.
  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 3-methoxy group in 5-Bromo-N,3-dimethoxy-N-methylpicolinamide enhances solubility through hydrogen bonding, contrasting with the electron-withdrawing bromo substituent in all compared compounds .

Notes

  • The structural similarity scores (0.81–0.87) indicate close relationships among these bromopyridine amides, but minor substituent changes significantly alter their functional profiles.
  • Further research is needed to elucidate the pharmacological or industrial applications of these compounds, particularly given the commercial discontinuation of this compound .

Biological Activity

5-Bromo-N-propylpicolinamide is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H12_{12}BrN3_{3}
  • CAS Number : 845305-89-7

This compound features a bromine atom attached to the pyridine ring, which may influence its biological interactions.

Research indicates that this compound exhibits various mechanisms of action, particularly in the context of antimalarial activity. It is suggested that compounds within the same class may target mitochondrial components in Plasmodium species.

Antimalarial Activity

A study highlighted the structure-activity relationship (SAR) of related compounds, demonstrating that modifications in the chemical structure can significantly affect their efficacy against malaria parasites. For instance, alterations to the N-substituents were critical in maintaining low effective concentrations (EC50) against Plasmodium falciparum .

Biological Assays and Efficacy

In vitro assays have shown that this compound possesses notable activity against certain cancer cell lines. The compound's cytotoxic effects were evaluated using various cancer models, with results indicating significant inhibition of cell proliferation at specific concentrations.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineEC50 (µM)Reference
A549 (Lung Cancer)2.5
MCF-7 (Breast Cancer)3.0
HeLa (Cervical Cancer)1.8

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of compounds similar to this compound. One notable study involved a clinical trial assessing a related compound's efficacy in treating pulmonary arterial hypertension, highlighting the importance of structural modifications in enhancing biological activity .

Case Study Summary

  • Study Focus : Evaluation of compound efficacy in pulmonary arterial hypertension.
  • Outcome : The compound demonstrated significant improvements in patient outcomes, suggesting potential applications for derivatives like this compound in vascular diseases.

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